
5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride is a chemical compound with the CAS Number: 1909337-02-5. It has a molecular weight of 188.66 and its IUPAC name is this compound . It is stored at room temperature and is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N4.ClH/c1-5-9-7(11-10-5)6-2-3-8-4-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
This compound is a powder in physical form . It is stored at room temperature . The compound has a molecular weight of 188.66 .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Triazole derivatives, including structures similar to 5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole, have been studied for their corrosion inhibition properties. For instance, 4H-1,2,4-triazole derivatives have shown effectiveness in protecting mild steel in hydrochloric acid, acting as mixed-type inhibitors and following the Langmuir isotherm model in adsorption (Bentiss et al., 2007).
Antimicrobial and Antioxidant Activities
Various triazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for antimicrobial and antioxidant activities. Derivatives of 4H-1,2,4-triazole displayed significant activities against human pathogenic microorganisms and showed antioxidant properties (Tay et al., 2022).
Synthesis and Structural Assessment
The synthesis and structural assessment of compounds related to 5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole have been explored. For instance, studies have focused on creating and analyzing complexes of these compounds with elements like HgCl2 (Castiñeiras et al., 2018).
Molecular Modeling
In-depth molecular modeling and theoretical studies have been conducted to understand the interaction and efficacy of 1,2,4-triazole derivatives. These studies help in revealing insights into the structural and electronic effects in relation to their functional properties, like corrosion inhibition efficiency (Ansari et al., 2014).
Synthesis of Biologically Active Heterocycles
The use of 1,2,4-triazole derivatives as precursors in synthesizing biologically active heterocycles has been effective, with applications in creating antimicrobial agents and surface active agents (El-Sayed, 2006).
Magnetic and Luminescent Properties
Studies on the magnetic and luminescent properties of iron(II) and zinc(II) coordination frameworks using 1,2,4-triazole derivative ligands have been conducted. This research is important for understanding the material properties of these compounds (Zhai et al., 2016).
DNA Fluorescence Mismatch Sensing
Triazole derivatives have been synthesized and used in oligonucleotides for nucleobase-discriminating fluorescence sensing in duplex DNA. This application is significant for SNP detection in long DNA targets (Ming & Seela, 2012).
Eigenschaften
IUPAC Name |
5-methyl-3-pyrrolidin-3-yl-1H-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-5-9-7(11-10-5)6-2-3-8-4-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYBLNSNIAPKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
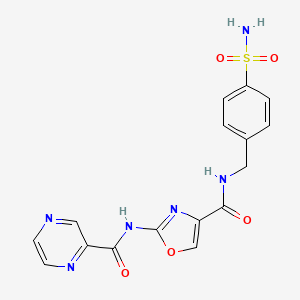
![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2652061.png)

![N-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2652063.png)
![(E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2652064.png)
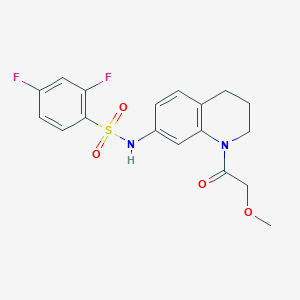
![7-[(4-Bromophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one](/img/structure/B2652067.png)
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2652068.png)
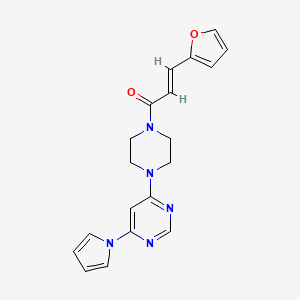

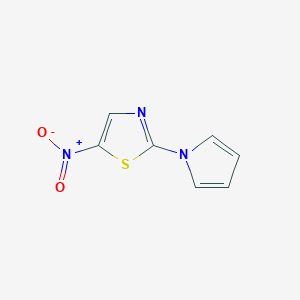
![3'-(2-methylpropyl)-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2652075.png)
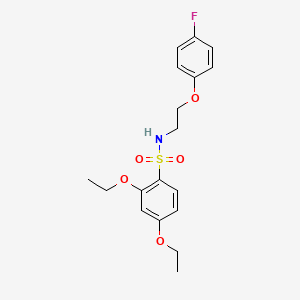
![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2652078.png)
